REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][N:5]=[C:6]([C:12]1[N:13]=[C:14]([NH:17][CH:18]=[O:19])[S:15][CH:16]=1)[C:7]([O:9]CC)=[O:8].Cl>O>[CH3:3][O:4][N:5]=[C:6]([C:12]1[N:13]=[C:14]([NH:17][CH:18]=[O:19])[S:15][CH:16]=1)[C:7]([OH:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OCC)C=1N=C(SC1)NC=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 1.5 hours at 10° to 20° C
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed twice with ethyl acetate (100 ml.)
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added ethyl acetate (200 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with the ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (100 ml.)
|
Type
|
WASH
|
Details
|
washed with a sodium chloride aqueous solution (100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)O)C=1N=C(SC1)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][N:5]=[C:6]([C:12]1[N:13]=[C:14]([NH:17][CH:18]=[O:19])[S:15][CH:16]=1)[C:7]([O:9]CC)=[O:8].Cl>O>[CH3:3][O:4][N:5]=[C:6]([C:12]1[N:13]=[C:14]([NH:17][CH:18]=[O:19])[S:15][CH:16]=1)[C:7]([OH:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OCC)C=1N=C(SC1)NC=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 1.5 hours at 10° to 20° C
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed twice with ethyl acetate (100 ml.)
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added ethyl acetate (200 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with the ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (100 ml.)
|
Type
|
WASH
|
Details
|
washed with a sodium chloride aqueous solution (100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)O)C=1N=C(SC1)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |